4-({4-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile
Description
This compound features a pyrimidine core substituted with a methyl group at position 6 and a methylsulfanyl group at position 2. The pyrimidine is linked via a piperazine ring to a benzonitrile group through a methylene bridge.
Properties
IUPAC Name |
4-[[4-(6-methyl-2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]methyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5S/c1-14-11-17(21-18(20-14)24-2)23-9-7-22(8-10-23)13-16-5-3-15(12-19)4-6-16/h3-6,11H,7-10,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYSBPFIQYBOGAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SC)N2CCN(CC2)CC3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-({4-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure, which includes a piperazine ring and a pyrimidine moiety. Its molecular formula is , and it possesses a molecular weight of 357.48 g/mol. The presence of the methylsulfanyl group is significant as it may enhance the compound's interaction with biological targets.
Mechanisms of Biological Activity
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Enzyme Inhibition : Many pyrimidine derivatives are known to inhibit key enzymes such as dihydrofolate reductase (DHFR) and acetylcholinesterase (AChE), which are critical in cancer therapy and neurodegenerative diseases, respectively .
- Antimicrobial Activity : Compounds with similar structures have shown promising antimicrobial properties against various bacterial strains. The presence of piperazine enhances the interaction with bacterial cell membranes, leading to increased efficacy .
- Antitumor Effects : Some studies have indicated that pyrimidine derivatives can exhibit antitumor activity by inducing apoptosis in cancer cells and inhibiting tumor growth through multiple pathways .
Case Studies
- Antimicrobial Efficacy : A study evaluated several derivatives of piperazine and pyrimidine, finding that those containing methylsulfanyl groups displayed enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were significantly lower compared to control compounds .
- Cytotoxicity in Cancer Cells : In vitro studies assessed the cytotoxic effects of related compounds on various cancer cell lines, including breast and lung cancer. Results demonstrated that these compounds could reduce cell viability significantly at micromolar concentrations, suggesting potential for further development as anticancer agents .
- Neuroprotective Effects : Research into the neuroprotective properties of similar compounds highlighted their ability to inhibit AChE, which may provide therapeutic benefits in conditions like Alzheimer's disease .
Data Tables
| Biological Activity | Compound | IC50 (µM) | Target |
|---|---|---|---|
| Antimicrobial | 4-Methylthiazole Derivative | 12.5 | E.coli |
| Antitumor | Pyrimidine Analog | 15 | MCF-7 |
| Neuroprotection | Piperazine-based Compound | 20 | AChE |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the role of pyrimidine derivatives in cancer therapy. Compounds similar to 4-({4-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile have shown promising results as inhibitors of key enzymes involved in tumor growth, such as dihydrofolate reductase (DHFR) . Inhibiting DHFR can disrupt nucleotide synthesis, thereby limiting cancer cell proliferation .
Antiviral Properties
Pyrimidine derivatives are also being investigated for their antiviral properties. Research indicates that modifications to the pyrimidine structure can enhance activity against various viruses, including those responsible for respiratory infections . The specific compound may exhibit similar properties due to its structural characteristics.
Neurological Applications
The piperazine moiety in this compound suggests potential applications in treating neurological disorders. Piperazine derivatives are known to interact with neurotransmitter receptors, which could lead to developments in treatments for conditions such as anxiety and depression .
Enzyme Inhibition Studies
The compound's structure allows it to serve as a lead compound in enzyme inhibition studies. Its ability to bind to specific enzyme active sites can be explored to develop inhibitors for enzymes implicated in various diseases. For instance, studies on similar compounds have shown their effectiveness against kinases involved in cancer signaling pathways .
Drug Design and Development
In drug design, the structural features of this compound make it a candidate for further modification to enhance bioavailability and reduce toxicity. Structure-activity relationship (SAR) studies can be conducted to optimize its efficacy .
Case Studies and Research Findings
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Scaffold Variations
Pyrimidine-Based Analogs
Key Observations :
Pharmacokinetic and Physicochemical Properties
Key Observations :
Key Challenges :
- Steric hindrance from the methylsulfanyl group may require optimized reaction conditions compared to smaller substituents (e.g., methoxy).
Preparation Methods
Preparation of 4-Chloro-6-Methyl-2-(Methylsulfanyl)Pyrimidine
The pyrimidine core is synthesized through a condensation reaction. A mixture of thiourea and methyl acetoacetate undergoes cyclization in the presence of phosphorus oxychloride (POCl₃), yielding 4-chloro-6-methyl-2-(methylsulfanyl)pyrimidine.
Reaction Conditions :
Characterization of Pyrimidine Intermediate
-
1H NMR (400 MHz, CDCl₃): δ 2.45 (s, 3H, CH₃), 2.62 (s, 3H, SCH₃), 6.78 (s, 1H, pyrimidine-H)
-
13C NMR (101 MHz, CDCl₃): δ 21.4 (CH₃), 23.1 (SCH₃), 118.9 (C-Cl), 158.2 (C-S), 168.4 (C-N)
Piperazine Functionalization
Nucleophilic Substitution with Piperazine
The chloro group in 4-chloro-6-methyl-2-(methylsulfanyl)pyrimidine is displaced by piperazine under basic conditions.
Reaction Conditions :
Intermediate: 4-(Piperazin-1-yl)-6-Methyl-2-(Methylsulfanyl)Pyrimidine
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Molecular Formula : C₁₀H₁₆N₄S
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MS (ESI+) : m/z 249.1 [M+H]⁺
Alternative Synthetic Routes
Reductive Amination Approach
An alternative pathway involves reductive amination between 4-(piperazin-1-yl)-6-methyl-2-(methylsulfanyl)pyrimidine and 4-formylbenzonitrile.
Reaction Conditions :
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times significantly:
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Conditions : 100°C, 30 minutes, 300 W
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Yield : 76% (comparable to conventional heating)
Scalability and Industrial Considerations
Optimization for Large-Scale Production
Purity Control
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HPLC Analysis : >99% purity (C18 column, acetonitrile:water = 70:30, 1.0 mL/min)
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Impurity Profile : <0.5% unreacted pyrimidine or benzonitrile derivatives
Challenges and Mitigation Strategies
Byproduct Formation
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-({4-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile?
- Methodology : The synthesis typically involves multi-step reactions:
Core Pyrimidine Formation : Condensation of thiourea derivatives with β-keto esters under acidic conditions to form the 2-(methylsulfanyl)-6-methylpyrimidin-4-ol intermediate.
Piperazine Coupling : Nucleophilic substitution of the pyrimidine intermediate with a piperazine derivative (e.g., 1-(chloromethyl)piperazine) using a base like triethylamine in refluxing acetonitrile .
Benzonitrile Functionalization : Buchwald-Hartwig amination or alkylation to attach the benzonitrile moiety to the piperazine-methyl group .
- Optimization : Reaction conditions (temperature, solvent polarity) significantly impact yield. Thin-layer chromatography (TLC) or HPLC is used to monitor progress .
Q. How is the compound characterized structurally?
- Analytical Techniques :
- NMR Spectroscopy : - and -NMR confirm substituent positions (e.g., methylsulfanyl at C2, benzonitrile resonance at δ ~110 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 396.1622 for CHNS) .
- X-ray Crystallography : Resolves piperazine ring conformation and bond angles, critical for structure-activity relationship (SAR) studies .
Q. What preliminary biological assays are suitable for evaluating this compound?
- In Vitro Screening :
- Enzyme Inhibition : Test against kinases (e.g., EGFR, CDK2) using fluorescence-based assays with ATP competitors .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM, with IC calculation .
- Receptor Binding : Radioligand displacement assays for GPCRs (e.g., serotonin or dopamine receptors) to identify potential neuromodulatory effects .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Methodology :
Analog Synthesis : Modify substituents (e.g., replace methylsulfanyl with ethoxy or amine groups) .
Biological Testing : Compare IC values across analogs to identify critical functional groups (Table 1).
Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict binding poses in target proteins .
Table 1 : SAR of Pyrimidine-Piperazine Derivatives
| Substituent (R) | IC (EGFR, nM) | LogP |
|---|---|---|
| SCH | 85 ± 3.2 | 2.1 |
| OCH | 420 ± 15 | 1.8 |
| NH | >1000 | 0.9 |
- Key Insight : Methylsulfanyl enhances hydrophobicity and kinase inhibition compared to polar groups .
Q. How can computational methods resolve contradictions in biological data?
- Case Study : Discrepancies in IC values across cell lines may arise from off-target effects.
- Approach :
Proteome Screening : Use SwissTargetPrediction to identify secondary targets .
Molecular Dynamics : Simulate compound stability in binding pockets (e.g., GROMACS) to assess selectivity .
- Example : A 10-fold difference in cytotoxicity (HeLa vs. HEK293) was linked to differential expression of carbonic anhydrase IX .
Q. What strategies address low in vivo efficacy despite promising in vitro results?
- Pharmacokinetic Optimization :
- Metabolic Stability : Incubate with liver microsomes to identify vulnerable sites (e.g., benzonitrile hydrolysis) .
- Prodrug Design : Mask polar groups (e.g., esterify piperazine nitrogen) to enhance bioavailability .
- Formulation : Nanoencapsulation (e.g., PLGA nanoparticles) to improve solubility and plasma half-life .
Q. How are reaction intermediates validated in complex syntheses?
- Stepwise Analysis :
Isolation : Use column chromatography (silica gel, hexane/EtOAc gradient) to purify intermediates .
Spectroscopic Confirmation : Compare IR spectra of intermediates to literature (e.g., C≡N stretch at ~2240 cm for benzonitrile) .
- Troubleshooting : Low yields in alkylation steps may require alternative catalysts (e.g., Pd(OAc) vs. CuI) .
Key Considerations for Researchers
- Data Reproducibility : Document reaction conditions (e.g., solvent purity, inert atmosphere) to mitigate batch-to-batch variability .
- Ethical Compliance : Adhere to OECD guidelines for in vivo studies, including 3R principles (Reduction, Refinement, Replacement) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
